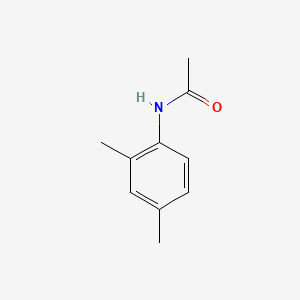

N-(2,4-Dimethylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-4-5-10(8(2)6-7)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEIIBXJUDOMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044868 | |

| Record name | N-(2,4-Dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-43-3 | |

| Record name | N-(2,4-Dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dimethylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dimethylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,4-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2,4-Dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-DIMETHYLPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U0W52HZ1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of N-(2,4-Dimethylphenyl)acetamide from 2,4-dimethylaniline

An In-depth Technical Guide to the Synthesis of N-(2,4-Dimethylphenyl)acetamide from 2,4-dimethylaniline

Abstract

This technical guide provides a comprehensive framework for the synthesis of this compound, a significant acetamide derivative, through the N-acetylation of 2,4-dimethylaniline.[1] The document delineates the underlying chemical principles, offers detailed, field-proven experimental protocols, and outlines robust analytical methods for the characterization and purification of the final product. Addressed to researchers, scientists, and professionals in drug development, this guide emphasizes the causality behind experimental choices, ensuring a reproducible and efficient synthesis. Key safety protocols and data interpretation are also extensively covered to provide a self-validating system for laboratory application.

Introduction: The Significance of N-Arylacetamides

N-arylacetamides, characterized by the acetamide functional group (-NHCOCH₃) attached to an aromatic ring, are a cornerstone in synthetic organic chemistry.[1] Their importance is underscored by their prevalence as crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] The acetylation of an aromatic amine, such as 2,4-dimethylaniline, serves a dual purpose: it can be a means to introduce an acetyl group as part of a larger molecular design, or it can function as a protective strategy for the amino group.[3][4] By converting the highly activating amino (-NH₂) group to a less activating N-acetyl (-NHCOCH₃) group, the reactivity of the aromatic ring towards electrophilic substitution is moderated, allowing for more controlled subsequent reactions.[4]

This compound, also known as 2',4'-Dimethylacetanilide or N-Acetyl-2,4-xylidine, is a specific derivative that finds application as an intermediate in various chemical syntheses.[1][5] This guide focuses on its synthesis from 2,4-dimethylaniline and acetic anhydride, a widely adopted and efficient method.[1][6]

Mechanistic Insights: The N-Acetylation Pathway

The proceeds via a nucleophilic acyl substitution reaction. Understanding the mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the 2,4-dimethylaniline on one of the electrophilic carbonyl carbons of acetic anhydride.[7][8] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an acetate ion, a good leaving group, and the formation of the protonated amide. A weak base, such as the acetate ion generated in the reaction or added sodium acetate, then deprotonates the nitrogen to yield the final this compound product and acetic acid as a byproduct.[3][7]

It is crucial to note that a direct SN2 substitution at the carbonyl carbon does not occur.[7] The reaction proceeds through the characteristic addition-elimination pathway of acyl compounds.

Diagram of the N-Acetylation Mechanism

Caption: A flowchart illustrating the key steps in the synthesis and purification process.

Purification and Characterization: Ensuring Product Integrity

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Characterization validates the identity and purity of the synthesized this compound.

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid organic compounds. [9]

-

Solvent Selection: An ethanol-water mixture is a suitable solvent system for the recrystallization of this compound. [3][10]The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

-

Procedure: Dissolve the crude product in a minimum amount of hot 95% ethanol in an Erlenmeyer flask. If necessary, add hot water dropwise until the solution becomes slightly cloudy, then add a few drops of hot ethanol to redissolve the precipitate. [11]3. Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal. [9][10]4. Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote the formation of well-defined crystals.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water, and dry thoroughly.

Characterization Techniques

The melting point of a pure compound is a sharp, well-defined range. The literature melting point for this compound is approximately 129-131 °C. [5]A broad or depressed melting point indicates the presence of impurities.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected peaks for this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The expected signals in the ¹H NMR spectrum would include:

-

Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the product. By co-spotting the reaction mixture with the starting material, one can visualize the consumption of the reactant and the formation of the product. [3][9]

Safety and Handling

Adherence to strict safety protocols is non-negotiable when performing this synthesis.

-

2,4-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. [14]It is also suspected of causing genetic defects and cancer. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [14]* Acetic Anhydride: Acetic anhydride is corrosive, flammable, and causes severe skin burns and eye damage. [15][16][17]It is also harmful if inhaled. [16]Handle it with extreme care in a fume hood, away from sources of ignition. [17][18]* Concentrated Hydrochloric Acid: This is a highly corrosive acid. Avoid contact with skin and eyes, and prevent inhalation of vapors.

Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work. [14][15][16]

Conclusion

The via N-acetylation with acetic anhydride is a robust and well-established procedure in organic synthesis. This guide has provided a comprehensive overview, from the fundamental reaction mechanism to detailed experimental protocols and analytical characterization. By understanding the principles behind each step and adhering to the prescribed safety measures, researchers can confidently and efficiently synthesize this valuable chemical intermediate. The emphasis on self-validating protocols and authoritative grounding ensures that this guide serves as a reliable resource for professionals in the chemical and pharmaceutical sciences.

References

-

ChemBK. This compound. Available from: [Link]

-

NIST. Acetamide, N-(2,4-dimethylphenyl)-. In: NIST Chemistry WebBook [Internet]. Available from: [Link]

-

Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). 2021. Available from: [Link]

-

International Journal of Creative Research Thoughts. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. 2025. Available from: [Link]

-

RSC Publications. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available from: [Link]

-

Scribd. Lab 10 N Acetylation--The Acetylation of A Primary Aromatic Amine. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

INEOS Group. SAFETY DATA SHEET - Acetic anhydride. 2020. Available from: [Link]

-

SIELC Technologies. This compound. 2018. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Acetic acid anhydride. Available from: [Link]

-

Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Available from: [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

-

AWS. Acetic anhydride Safety Data Sheet. Available from: [Link]

-

Resonance. A Convenient Laboratory Preparation of Acetanilide. 2022. Available from: [Link]

-

PubChem. N-(2,5-Dimethylphenyl)acetamide. Available from: [Link]

-

Quora. What safety precautions should you take when working with acetic anhydride? 2020. Available from: [Link]

-

PubChemLite. This compound (C10H13NO). Available from: [Link]

-

Cheméo. Chemical Properties of Acetamide, N-(2,4-dimethylphenyl)- (CAS 2050-43-3). Available from: [Link]

-

NIST. Acetamide, N-(2,4-dimethylphenyl)-. In: NIST Chemistry WebBook [Internet]. Available from: [Link]

-

NIST. Acetamide, N-(2,4-dimethylphenyl)-. In: NIST Chemistry WebBook [Internet]. Available from: [Link]

-

Reddit. Mechanism of acylation of aniline with acetic anhydride? 2016. Available from: [Link]

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. 2020. Available from: [Link]

-

IUCr. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available from: [Link]

-

US EPA. Acetamide, N-(2,4-dimethyl-3-nitrophenyl)- - Substance Details - SRS. Available from: [Link]

Sources

- 1. This compound | 2050-43-3 | Benchchem [benchchem.com]

- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Acetamide, N-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 8. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. This compound | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-(2,5-Dimethylphenyl)acetamide | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. ineos.com [ineos.com]

- 16. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]

- 17. carlroth.com [carlroth.com]

- 18. quora.com [quora.com]

An In-depth Technical Guide to the Physicochemical Properties of 2',4'-Dimethylacetanilide

Introduction

2',4'-Dimethylacetanilide, also known as N-(2,4-dimethylphenyl)acetamide, is an acetanilide derivative with significant applications in chemical synthesis. Identified by its CAS Number 2050-43-3, this compound serves as a crucial intermediate and starting material, particularly in the synthesis of dyes, pigments, and other complex organic molecules.[1] Its molecular structure, featuring a substituted aromatic ring and an amide functional group, dictates its chemical reactivity and physical properties, making a thorough understanding of these characteristics essential for its effective application in research and development.

This guide provides a comprehensive overview of the core physicochemical properties of 2',4'-Dimethylacetanilide, detailed spectral analysis, validated experimental protocols for its characterization, and essential safety information. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

Core Physicochemical Properties

The fundamental properties of 2',4'-Dimethylacetanilide are summarized below. These values are critical for predicting its behavior in various chemical environments, designing synthetic routes, and establishing purification protocols.

| Property | Value | Source(s) |

| CAS Number | 2050-43-3 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO | [1][3] |

| Molecular Weight | 163.22 g/mol | [1][4] |

| Appearance | White to cream crystalline solid or powder | [1] |

| Melting Point | 129-132 °C | [1] |

| Boiling Point | ~290 °C (estimate) | [1] |

| Solubility | Soluble in ethanol, ether, chloroform; Slightly soluble in DMSO, Methanol. | [1] |

| IUPAC Name | This compound | [4][5] |

Chemical Structure

The structure of 2',4'-Dimethylacetanilide is fundamental to its properties. The amide linkage and the substituted benzene ring are the primary sites of chemical reactivity and intermolecular interactions.

Caption: Chemical structure of 2',4'-Dimethylacetanilide.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of 2',4'-Dimethylacetanilide.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum shows a distinct molecular ion peak at m/z = 163, which corresponds to the molecular weight of the compound (C₁₀H₁₃NO).[2]

-

Major Fragments: A prominent fragment is observed at m/z = 121. This corresponds to the loss of an acetyl group (CH₂=C=O, 42 Da), a characteristic fragmentation pattern for N-acylated anilines. This fragmentation results in the formation of the stable 2,4-dimethylaniline cation.[2] Other minor fragments can be attributed to further cleavages of the aromatic ring and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Data from the National Institute of Standards and Technology (NIST) shows characteristic absorption bands.[6][7]

-

N-H Stretch: A sharp peak is typically observed in the region of 3250-3300 cm⁻¹, corresponding to the stretching vibration of the secondary amide N-H bond.

-

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is seen just below 3000 cm⁻¹.

-

Amide I Band (C=O Stretch): A strong, sharp absorption peak is present around 1660-1670 cm⁻¹. This is a classic indicator of the carbonyl group in a secondary amide.

-

Amide II Band (N-H Bend): Another characteristic peak for secondary amides appears around 1530-1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, verified spectrum can be difficult to locate, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on the molecular structure. This prediction is a crucial exercise for structural verification.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ ~ 7.5-7.8 ppm (1H, broad singlet): This signal corresponds to the amide proton (N-H). Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

δ ~ 7.2-7.4 ppm (1H, doublet): Aromatic proton ortho to the amide group.

-

δ ~ 7.0-7.1 ppm (2H, multiplet): The remaining two aromatic protons.

-

δ ~ 2.3 ppm (3H, singlet): Methyl group at position 2' on the aromatic ring.

-

δ ~ 2.2 ppm (3H, singlet): Methyl group at position 4' on the aromatic ring.

-

δ ~ 2.1 ppm (3H, singlet): Methyl group of the acetyl moiety (CH₃-C=O).

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~ 168-170 ppm: Carbonyl carbon (C=O) of the amide.

-

δ ~ 130-140 ppm: Quaternary aromatic carbons (C-N, C-CH₃).

-

δ ~ 120-130 ppm: Aromatic carbons with attached protons (C-H).

-

δ ~ 24 ppm: Carbon of the acetyl methyl group.

-

δ ~ 18-21 ppm: Carbons of the two aromatic methyl groups.

Experimental Protocols

The following protocols describe standard, self-validating methods for determining key physicochemical properties of 2',4'-Dimethylacetanilide.

Protocol 1: Determination of Melting Point

Causality: The melting point is a fundamental and highly sensitive indicator of purity. A sharp melting range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities. This protocol uses a modern digital apparatus for precision and reproducibility.

Methodology:

-

Sample Preparation: Ensure the 2',4'-Dimethylacetanilide sample is completely dry and finely powdered.

-

Capillary Loading: Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~129 °C).

-

Approximately 15 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is crucial for accurately observing the onset and completion of melting.

-

-

Observation and Recording:

-

Record the temperature at which the first liquid droplet appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

-

Validation: Perform the measurement in triplicate. The results should be within a narrow range (e.g., ±0.5 °C) for a pure sample.

Protocol 2: Purity Analysis by HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. For an intermediate like 2',4'-Dimethylacetanilide, confirming purity is essential. A reverse-phase C18 column is chosen due to the compound's moderate polarity. The mobile phase of acetonitrile and water is standard for such separations, providing good resolution and peak shape.[8][9] UV detection is ideal as the aromatic ring provides strong chromophores.

Caption: Workflow for HPLC-UV Purity Analysis.

Methodology:

-

Standard and Sample Preparation:

-

Accurately weigh approximately 10 mg of 2',4'-Dimethylacetanilide reference standard and dissolve in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

-

Prepare the sample to be tested at the same concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector set to 245 nm.

-

Injection Volume: 10 µL.

-

-

System Suitability:

-

Inject the standard solution five times.

-

The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%. This validates the precision of the system.

-

-

Analysis:

-

Inject the sample solution.

-

Identify the peak for 2',4'-Dimethylacetanilide by comparing its retention time with that of the standard.

-

-

Data Interpretation:

-

Integrate the areas of all peaks in the chromatogram.

-

Calculate the purity by the area percentage method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Synthesis Overview

2',4'-Dimethylacetanilide is typically synthesized via the N-acetylation of 2,4-dimethylaniline.[10] This is a standard and robust reaction in organic chemistry.

Reaction Scheme: 2,4-dimethylaniline is treated with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a mild base or in a solvent like glacial acetic acid, to yield the final product.[11]

General Procedure (using Acetic Anhydride):

-

Dissolve 2,4-dimethylaniline in glacial acetic acid.[11]

-

Slowly add a stoichiometric equivalent of acetic anhydride to the solution while stirring. The reaction is exothermic and the temperature should be monitored.

-

After the addition is complete, continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Pour the reaction mixture into ice-water to precipitate the crude 2',4'-Dimethylacetanilide product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove residual acid and other water-soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety and Handling

2',4'-Dimethylacetanilide is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This technical guide has detailed the essential physicochemical properties, spectroscopic characteristics, and analytical methodologies for 2',4'-Dimethylacetanilide. The data presented, from its molecular structure and melting point to its spectral fingerprints, provides a robust foundation for its use in scientific research and development. The inclusion of validated, step-by-step protocols offers a practical framework for ensuring the identity and purity of the compound, which is paramount for achieving reliable and reproducible results in any synthetic application. Adherence to the outlined safety protocols is crucial for the responsible handling of this chemical intermediate.

References

-

Mancilla, J., Valdes, E., & Gil, L. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European Journal of Drug Metabolism and Pharmacokinetics, 14(3), 241–244. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of Acetanilide on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2,4-dimethylphenyl)- Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2,4-dimethylphenyl)- IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2,4-dimethylphenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2,4-dimethylphenyl)- Main IR page. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16303, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16304, N-(2,5-Dimethylphenyl)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75144, 3',4'-Dimethylacetanilide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7250, 2,4-Dimethylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70798, 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170158, 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Retrieved from [Link]

- Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 63(1), 3-8.

-

PubChemLite. (n.d.). This compound (C10H13NO). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dimethylacetanilide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. Retrieved from [Link]

Sources

- 1. 2',4'-DIMETHYLACETANILIDE | 2050-43-3 [chemicalbook.com]

- 2. Acetamide, N-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 3. Acetamide, N-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 4. This compound | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Acetamide, N-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 7. Acetamide, N-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 8. A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation of Acetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. nbinno.com [nbinno.com]

- 11. prepchem.com [prepchem.com]

N-(2,4-Dimethylphenyl)acetamide CAS number 2050-43-3

An In-Depth Technical Guide to N-(2,4-Dimethylphenyl)acetamide (CAS: 2050-43-3): Synthesis, Characterization, and Applications for the Research Professional

Abstract

This compound, also known as 2',4'-Dimethylacetanilide, is a significant organic compound with the CAS number 2050-43-3.[1] While it serves as a crucial intermediate in the synthesis of dyes and pigments, its structural motif—the acetanilide scaffold—positions it as a compound of interest for professionals in drug discovery and development.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust and validated synthesis protocol, in-depth analytical characterization, and a review of its current and potential applications. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in a laboratory setting.

Introduction to this compound

This compound is an aromatic amide featuring an acetamide group linked to a 2,4-dimethylphenyl ring.[3] This substitution pattern, particularly the presence and position of the methyl groups, imparts specific steric and electronic properties that influence its reactivity, solubility, and biological interactions.[3] Historically, its synthesis is a well-established acylation reaction, a fundamental process in organic chemistry.[3]

The significance of this compound extends beyond its role as a synthetic precursor. The broader class of acetamide and acetanilide derivatives is of paramount importance in medicinal chemistry, forming the core structure of numerous pharmaceutical agents with a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Furthermore, this compound is a known human metabolite of 2,4-dimethylaniline, making its characterization relevant for toxicological and metabolic studies.[5]

Caption: Chemical structure of this compound.

Physicochemical Properties and Structural Analysis

The physical and chemical properties of this compound are dictated by its molecular structure. The planar acetamide group facilitates intermolecular N-H⋯O hydrogen bonding, which influences its melting point and crystalline structure.[3] The dimethyl-substituted phenyl ring adds hydrophobicity and steric bulk.

Summary of Properties

The quantitative data for this compound are summarized below. It is important to note a discrepancy in the reported melting point, with sources citing ranges of 74-77°C and 129-132°C.[2] This variation may be attributable to different polymorphic forms or purity levels, underscoring the importance of experimental verification.

| Property | Value | Source(s) |

| CAS Number | 2050-43-3 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1][6] |

| Molecular Weight | 163.22 g/mol | [5][6] |

| Appearance | Pale yellow or white to brown crystalline solid | [2] |

| Melting Point | 129-132 °C (lit.) or 74-77 °C | [2] |

| Solubility | Soluble in ethanol, ether, chloroform; Insoluble in water | [2][7] |

| logP (Octanol/Water) | 2.911 (Calculated) | [6] |

| Boiling Point | 633.58 K (Calculated) | [6] |

Synthesis and Purification

The most direct and widely established method for synthesizing this compound is the N-acylation of 2,4-dimethylaniline using an acetylating agent such as acetic anhydride or acetyl chloride.[3] This electrophilic substitution reaction at the nitrogen atom is efficient and serves as a model for Schotten-Baumann-type reactions.

Primary Synthetic Pathway: Acylation of 2,4-Dimethylaniline

The reaction involves the nucleophilic attack of the amino group of 2,4-dimethylaniline on the carbonyl carbon of the acetylating agent. The use of a mild base is often recommended to neutralize the acid byproduct (e.g., HCl or acetic acid), driving the reaction to completion.

Caption: Synthesis of this compound via acetylation.

Detailed Laboratory Protocol for Synthesis

This protocol provides a self-validating system for the synthesis and purification of this compound. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Materials:

-

2,4-Dimethylaniline

-

Acetic Anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or Hexane/Ethyl Acetate mixture for recrystallization

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylaniline (1.0 eq) in a suitable solvent like dichloromethane.

-

Causality: DCM is an excellent solvent for the reactants and is unreactive under these conditions, facilitating a homogenous reaction mixture.

-

-

Base Addition: Add pyridine (1.1 eq) to the solution. Cool the flask in an ice bath to 0-5 °C.

-

Causality: Pyridine acts as a base to neutralize the acetic acid byproduct, preventing the protonation of the starting aniline and driving the equilibrium towards the product. Cooling is essential to control the exothermic nature of the acylation reaction.

-

-

Acylation: Add acetic anhydride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Causality: Dropwise addition prevents a rapid temperature increase, minimizing side reactions and ensuring controlled acylation.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Causality: TLC provides a simple, rapid method to visually confirm the consumption of the limiting reagent, ensuring the reaction has gone to completion.

-

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine and unreacted aniline), water, saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.

-

Causality: This multi-step washing process systematically removes impurities. The acid wash protonates basic compounds (pyridine, aniline), making them water-soluble. The bicarbonate wash neutralizes and removes acidic compounds. The brine wash helps to break emulsions and remove bulk water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Causality: Removal of all residual water is critical before solvent evaporation to obtain a dry, solid product and prevent hydrolysis during storage.

-

Purification and Validation

The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture. The purity of the final product should be validated by measuring its melting point and comparing it to literature values, as well as by spectroscopic analysis.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Profile

The following table summarizes the expected key signals from various spectroscopic techniques.[1][5][8][9]

| Technique | Key Signals and Interpretation |

| ¹H NMR | Signals corresponding to aromatic protons, two distinct methyl groups on the phenyl ring, the N-H proton (amide), and the acetyl methyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including substituted and unsubstituted), and the three distinct methyl carbons.[5] |

| IR Spectroscopy | Strong absorption band for the C=O stretch (amide I band) typically around 1660-1680 cm⁻¹, and a band for the N-H stretch around 3250-3300 cm⁻¹.[1][5] |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 163, with characteristic fragment ions corresponding to the loss of ketene (m/z 121) and other fragments.[5][8] |

Chromatographic Methods

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an effective method for assessing the purity of this compound.[10] A typical method would utilize a C18 column with a mobile phase consisting of an acetonitrile and water gradient.[10] For applications compatible with mass spectrometry, formic acid can be used as a modifier instead of phosphoric acid.[10]

Applications in Research and Development

The utility of this compound spans industrial chemistry and preclinical research.

Role as a Chemical Intermediate

It is primarily used as an intermediate in the manufacturing of various chemical products, including dyes, pigments, and fluorescent materials.[2] Its stable structure and reactive handles make it a versatile building block.

The Acetanilide Scaffold in Drug Discovery

The core acetanilide structure is a "privileged scaffold" in medicinal chemistry. Modifications to the phenyl ring or the acetyl group can be systematically performed to generate libraries of new chemical entities for screening. The 2,4-dimethyl substitution pattern provides a specific starting point for exploring structure-activity relationships (SAR).

Caption: The acetanilide scaffold as a platform for drug discovery.

Investigated Biological Activities

While this compound itself is not a frontline therapeutic, its structural analogues have been widely investigated:

-

Antimicrobial Properties: Various acetanilide derivatives have demonstrated inhibitory effects against pathogens like E. coli and Bacillus subtilis.[3] The dimethylphenyl group has been shown to be compatible with antibacterial activity in related structures.[3]

-

Anti-inflammatory and Analgesic Potential: The acetamide functional group is famously present in paracetamol, a widely used analgesic and antipyretic.[3] Derivatives are often explored for similar activities.

-

Anticancer Potential: Some complex acetamide derivatives have shown significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[3]

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[5]

| Hazard Class | GHS Code | Signal Word | Pictogram |

| Acute toxicity, oral | H302 | Warning | GHS07 (Exclamation Mark) |

| Skin irritation | H315 | Warning | GHS07 (Exclamation Mark) |

| Serious eye irritation | H319 | Warning | GHS07 (Exclamation Mark) |

| Specific target organ toxicity (single exposure) | H335 | Warning | GHS07 (Exclamation Mark) |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[12] A dust mask (type N95 or equivalent) should be used when handling the powder.

-

Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.[12]

Storage and Disposal Guidelines

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from oxidizing agents and sources of ignition.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound (CAS 2050-43-3) is a compound with established utility and significant potential. For the synthetic chemist, it is a valuable intermediate. For the medicinal chemist and drug discovery professional, it represents a foundational scaffold from which novel therapeutic agents can be developed. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is the first step toward unlocking its full potential in research and development. Future investigations will likely continue to build upon this scaffold, exploring new derivatives with enhanced biological activity and improved pharmacokinetic profiles.

References

-

This compound - ChemBK. (2024). Retrieved from [Link]

-

Chemical Properties of Acetamide, N-(2,4-dimethylphenyl)- (CAS 2050-43-3). (n.d.). Cheméo. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Acetamide, N-(2,4-dimethylphenyl)-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

This compound. (2018). SIELC Technologies. Retrieved from [Link]

-

N-(2,4-Dimethylphenyl)-3-oxobutanamide. (n.d.). PubChem. Retrieved from [Link]

-

Acetamide, N-(2,4-dimethylphenyl)-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Acetamide, N-(2,4-dimethylphenyl)- Mass Spectrum. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Acetamide, N,N-bis(2,4-dimethylphenyl)- [FTIR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Acetamide, N-(2,4-dimethylphenyl)- IR Spectrum. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

N-(2,5-Dimethylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

-

This compound (C10H13NO). (n.d.). PubChemLite. Retrieved from [Link]

-

DIMETHYLACETAMIDE 2004. (1994). CDC. Retrieved from [Link]

-

What is Acetamide used for? (2024). Patsnap Synapse. Retrieved from [Link]

-

2-(2,4-dimethylanilino)-N-(4-ethylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

-

This compound | CAS 2050-43-3. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

2-Chloro-N-(2,4-dimethylphenyl)acetamide. (2008). National Institutes of Health (NIH). Retrieved from [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2021). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

Sources

- 1. Acetamide, N-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 2050-43-3 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetamide, N-(2,4-dimethylphenyl)- (CAS 2050-43-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]

- 8. Acetamide, N-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 9. Acetamide, N-(2,4-dimethylphenyl)- [webbook.nist.gov]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. fishersci.com [fishersci.com]

- 12. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

An In-Depth Technical Guide to the Solubility of N-(2,4-Dimethylphenyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dimethylphenyl)acetamide, a substituted aromatic amide, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its efficacy and utility in these applications are intrinsically linked to its solubility in organic solvents, which governs reaction kinetics, purification processes, and formulation strategies. Understanding the solubility profile of this compound is paramount for process optimization, ensuring product purity, and developing effective delivery systems.

This technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical underpinnings of solubility, offers practical experimental methodologies for its determination, and presents a framework for predicting solubility behavior. This document is designed to be a valuable resource for researchers and professionals engaged in the development and handling of this important chemical entity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility characteristics. These properties influence the intermolecular forces at play between the solute and various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | --INVALID-LINK--[1] |

| Molecular Weight | 163.22 g/mol | --INVALID-LINK--[1] |

| Melting Point | 129-132 °C | Not specified |

| Appearance | White to off-white crystalline solid | Not specified |

| CAS Number | 2050-43-3 | --INVALID-LINK--[2] |

Molecular Structure:

The structure of this compound, featuring a phenyl ring with two methyl substituents and an acetamide group, dictates its solubility behavior. The amide group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), while the aromatic ring and methyl groups contribute to its nonpolar character. The interplay of these features determines its interaction with solvents of varying polarities.[3]

I. Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the principle of "like dissolves like." This adage is scientifically underpinned by the intermolecular forces between solute and solvent molecules. For this compound, the key interactions to consider are:

-

Hydrogen Bonding: The amide functional group can form hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents that are hydrogen bond acceptors (e.g., acetone).[4]

-

Dipole-Dipole Interactions: The polar nature of the amide bond contributes to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These dispersion forces are present in all interactions and are particularly significant with nonpolar solvents.

The overall free energy change of dissolution (ΔG_sol) dictates solubility. This is a function of both the enthalpy of solution (ΔH_sol), which represents the energy changes associated with breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds, and the entropy of solution (ΔS_sol), which relates to the increase in disorder of the system.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

Below is a table of Hansen Solubility Parameters for a selection of common organic solvents.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.2 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources.[5][6][7]

To predict the solubility of this compound, its own HSP values would need to be determined, either experimentally or through predictive software.

II. Qualitative Solubility Profile

Based on available data, the qualitative solubility of this compound in various organic solvents is summarized below. It is important to note that "soluble" and "slightly soluble" are descriptive terms and the actual quantitative solubility can vary significantly.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Chloroform | Soluble |

| Methanol | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Benzene | Slightly Soluble |

| Butane Chloride | Slightly Soluble |

This profile suggests that this compound exhibits good solubility in moderately polar to nonpolar solvents that can engage in hydrogen bonding or have significant dispersion forces. Its limited solubility in highly polar protic solvents like methanol may be attributed to the energetic cost of disrupting the strong hydrogen-bonding network of the solvent.

III. Experimental Determination of Solubility

For precise and application-specific data, experimental determination of solubility is indispensable. The following are robust and widely accepted methods.

A. Gravimetric Method (Shake-Flask Method)

This is a classic and reliable method for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial.

-

Equilibrate the mixture at a constant temperature using a thermostatically controlled shaker or water bath. A typical equilibration time is 24-48 hours to ensure thermodynamic equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the solid to settle.

-

Alternatively, centrifuge the sample at the same temperature to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight of the dried solute is achieved.

-

-

Calculation:

-

The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL or mg/mL).

-

Workflow for Gravimetric Solubility Determination

Caption: Gravimetric solubility determination workflow.

B. UV/Vis Spectroscopic Method

This method is suitable for compounds with a chromophore, such as this compound, and is often used for higher throughput screening.

Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear in the desired concentration range (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution and separate the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Workflow for Spectroscopic Solubility Determination

Caption: Spectroscopic solubility determination workflow.

IV. Influence of Temperature on Solubility and Thermodynamic Analysis

The solubility of solids in liquids is generally temperature-dependent. For most solids, solubility increases with temperature, indicating an endothermic dissolution process (ΔH_sol > 0). However, in some cases, solubility can decrease with increasing temperature (exothermic dissolution, ΔH_sol < 0).

The relationship between solubility and temperature can be described by the van 't Hoff equation:

ln(S) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

where:

-

S is the molar solubility

-

ΔH_sol is the enthalpy of solution

-

R is the ideal gas constant

-

T is the absolute temperature

-

ΔS_sol is the entropy of solution

By measuring the solubility of this compound at several different temperatures, a van 't Hoff plot of ln(S) versus 1/T can be constructed. The slope of this plot is equal to -ΔH_sol/R, and the y-intercept is ΔS_sol/R. This analysis provides valuable thermodynamic insights into the dissolution process.

Logical Relationship for Thermodynamic Analysis

References

- 1. This compound | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(2,4-dimethylphenyl)- (CAS 2050-43-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | 2050-43-3 | Benchchem [benchchem.com]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. scribd.com [scribd.com]

- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 7. researchgate.net [researchgate.net]

A Spectroscopic and Synthetic Guide to N-(2,4-Dimethylphenyl)acetamide for the Research Professional

Introduction: The Significance of N-(2,4-Dimethylphenyl)acetamide

This compound, a member of the acetanilide class of organic compounds, serves as a valuable building block in medicinal chemistry and materials science.[1] Its structural motif is found in a variety of biologically active molecules, making the thorough characterization of this compound essential for its effective use in synthetic applications. This guide provides a detailed examination of its spectroscopic properties to facilitate its unambiguous identification and discusses a reliable synthetic route for its preparation. The primary method for its synthesis involves the acylation of 2,4-dimethylaniline with an acetylating agent such as acetic anhydride or acetyl chloride.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 2050-43-3 |

| Appearance | Pale yellow crystalline solid[3] |

| Melting Point | 74-77 °C[3] |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in benzene.[3] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is reliably achieved through the N-acetylation of 2,4-dimethylaniline. This method is efficient and yields a high-purity product.

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, a good leaving group, to form the stable amide product.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Procedure

Materials:

-

2,4-Dimethylaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Ice-cold water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Protocol:

-

In a round-bottom flask, dissolve 2,4-dimethylaniline in a minimal amount of glacial acetic acid.

-

With continuous stirring, slowly add a slight molar excess of acetic anhydride to the solution at room temperature. The reaction is exothermic, and external cooling may be applied to maintain a controlled temperature.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pale yellow crystals.[3]

-

Dry the purified crystals under vacuum.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

¹H NMR Spectral Data (CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.6 (broad s) | Singlet (broad) | 1H | NH |

| ~7.2-7.0 (m) | Multiplet | 3H | Ar-H |

| 2.29 (s) | Singlet | 3H | Ar-CH₃ |

| 2.22 (s) | Singlet | 3H | Ar-CH₃ |

| 2.15 (s) | Singlet | 3H | COCH₃ |

Interpretation:

-

The broad singlet at approximately 7.6 ppm is characteristic of the amide proton (N-H). Its broadness is due to quadrupole broadening and potential hydrogen bonding.

-

The multiplet in the aromatic region (7.2-7.0 ppm) corresponds to the three protons on the disubstituted benzene ring.

-

The two sharp singlets at 2.29 and 2.22 ppm are assigned to the two non-equivalent methyl groups attached to the aromatic ring.

-

The singlet at 2.15 ppm represents the three protons of the acetyl methyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

¹³C NMR Spectral Data (CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~168.5 | C=O (Amide) |

| ~135.8 | Ar-C |

| ~134.5 | Ar-C |

| ~131.0 | Ar-C |

| ~129.8 | Ar-C |

| ~127.2 | Ar-C |

| ~125.5 | Ar-C |

| ~24.5 | COCH₃ |

| ~20.8 | Ar-CH₃ |

| ~17.8 | Ar-CH₃ |

Interpretation:

-

The signal at approximately 168.5 ppm is indicative of the carbonyl carbon of the amide group.

-

The signals in the range of 135.8 to 125.5 ppm correspond to the six carbon atoms of the aromatic ring. The exact assignment of each peak requires more advanced NMR techniques but the number of signals is consistent with the proposed structure.

-

The peak at around 24.5 ppm is assigned to the methyl carbon of the acetyl group.

-

The signals at approximately 20.8 and 17.8 ppm are attributed to the two methyl carbons attached to the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

IR Spectral Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3280 | Strong, broad | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend (Amide II) |

| ~1450 | Medium | C-H bend (methyl) |

| ~815 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation:

-

The strong, broad absorption band at approximately 3280 cm⁻¹ is a clear indication of the N-H stretching vibration of the secondary amide.

-

The strong absorption at around 1660 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration, known as the Amide I band.

-

The strong band near 1540 cm⁻¹ is the N-H bending vibration, referred to as the Amide II band.

-

The presence of aromatic and aliphatic C-H stretching and bending vibrations further confirms the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectral Data (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 163 | ~50 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [M - CH₂CO]⁺ |

| 120 | ~60 | [M - CH₃CO]⁺ |

| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | ~40 | [CH₃CO]⁺ |

Interpretation:

-

The molecular ion peak at m/z 163 confirms the molecular weight of the compound.

-

The base peak at m/z 121 is a result of the characteristic loss of a ketene molecule (CH₂=C=O) from the molecular ion via a McLafferty-type rearrangement.

-

The significant peak at m/z 120 arises from the loss of an acetyl radical (CH₃CO•).

-

The presence of the acetyl cation at m/z 43 is also a key diagnostic fragment.

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic and synthetic aspects of this compound. The detailed NMR, IR, and MS data, coupled with a reliable synthesis protocol, offer a valuable resource for researchers in various fields of chemistry. The thorough characterization presented herein will aid in the confident identification and application of this important chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. This compound. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. Acetamide, N-(2,4-dimethylphenyl)-. National Institute of Standards and Technology. [Link]

Sources

biological activity of N-(2,4-Dimethylphenyl)acetamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-(2,4-Dimethylphenyl)acetamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active derivatives. This technical guide provides a comprehensive exploration of these compounds, moving beyond a simple catalog of activities to delve into the causal relationships between chemical structure and pharmacological effect. We will examine the synthesis, mechanisms of action, and structure-activity relationships (SAR) across several key therapeutic areas, including anticonvulsant, anti-inflammatory, analgesic, anticancer, and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support and inspire further investigation into this versatile chemical class.

Introduction: The Acetamide Scaffold as a Versatile Pharmacophore

This compound, also known as 2',4'-Dimethylacetanilide, is an aromatic amide that serves as a valuable starting point for chemical synthesis.[1][2] The acetamide group is a common feature in numerous bioactive compounds and approved drugs, prized for its metabolic stability and its ability to form crucial hydrogen bonds with biological targets.[3][4][5] A prominent example is Lidocaine, a widely used local anesthetic and antiarrhythmic drug, which features a 2,6-dimethylphenyl acetamide core.[6]

The core principle of derivative synthesis is to systematically modify the parent structure—in this case, this compound—to enhance or discover new biological activities. By introducing various substituents on the phenyl ring or modifying the acetamide side chain, researchers can fine-tune the molecule's physicochemical properties (such as lipophilicity, electronic distribution, and steric profile) to optimize its interaction with specific enzymes, receptors, or ion channels. This guide synthesizes the current understanding of how these modifications translate into a spectrum of potent biological effects.

General Synthesis Strategy

The creation of this compound derivatives typically begins with a foundational reaction: the acylation of 2,4-dimethylaniline. A common and efficient intermediate is 2-chloro-N-(2,4-dimethylphenyl)acetamide, prepared by reacting 2,4-dimethylaniline with chloroacetyl chloride.[7] This chloro-substituted intermediate is then readily modified through nucleophilic substitution, allowing for the introduction of a wide array of functional groups (e.g., amines, phenoxides, carboxylates) to generate a library of derivatives.[4][8]

Caption: General workflow for synthesizing this compound derivatives.

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant area of investigation for acetamide derivatives is their potential as anticonvulsant agents for the treatment of epilepsy.[9][10] Research has shown that these compounds can exert their effects through various mechanisms, primarily by modulating the activity of key ion channels and neurotransmitter systems that govern neuronal excitability.

Mechanism of Action: The leading mechanisms for the anticonvulsant effects of acetamide derivatives include:

-

Voltage-Sensitive Sodium Channel (VSSC) Blockade: Similar to established antiepileptic drugs, some derivatives can bind to VSSCs, stabilizing their inactive state and thereby reducing the rapid and repetitive firing of neurons that characterizes a seizure.[9]

-

GABAergic System Modulation: Certain derivatives may enhance the inhibitory effects of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the brain. This can occur through allosteric modulation of the GABAA receptor, increasing the influx of chloride ions and hyperpolarizing the neuron.[11]

Caption: Allosteric modulation of the GABAA receptor by an acetamide derivative.

Performance Data: The anticonvulsant potential of these compounds is typically evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.

| Compound Class | Test | Activity Noted | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES Screen (mice) | Several derivatives with a 3-(trifluoromethyl)anilide moiety showed significant protection. | [9] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MES, scPTZ, 6 Hz | Compound 14 showed broad-spectrum activity with ED50 values of 49.6 mg/kg (MES) and 67.4 mg/kg (scPTZ). | [12] |

| alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives | MES Screen (mice) | α-furan-2-yl, α-oxazol-2-yl, and α-thiazol-2-yl derivatives afforded excellent protection, rivaling phenytoin. | [10] |

Anti-inflammatory and Analgesic Effects: Targeting COX Enzymes

Inflammation and pain are often mediated by the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Many acetamide derivatives have demonstrated potent anti-inflammatory and analgesic activities, positioning them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][8][13][14]

Mechanism of Action: The primary mechanism involves the inhibition of COX-1 and COX-2 enzymes.[3][5] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable trait to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Caption: Inhibition of prostaglandin synthesis via the COX pathway.

Performance Data: Efficacy is measured using models like the carrageenan-induced rat paw edema assay for inflammation and the hot-plate or acetic acid-induced writhing tests for analgesia.

| Compound Class | Assay | Result | Reference |

| 2-(Substituted phenoxy) acetamide derivatives | Carrageenan-induced paw edema | Compound 3c showed significant anti-inflammatory activity. | [8][14] |

| 2-(Substituted phenoxy) acetamide derivatives | Acetic acid-induced writhing | Compound 3c showed significant analgesic activity. | [8][14] |

| Acetamide derivatives | Hot-plate & Tail-clip tests | Compounds caused a significant increase in pain latency. | [13] |

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

The search for novel anticancer agents has led to the investigation of phenylacetamide derivatives, which have shown promising cytotoxic effects against a variety of cancer cell lines.[15][16][17] Their mechanism often involves the targeted induction of programmed cell death (apoptosis), a process that is dysregulated in cancer cells.

Mechanism of Action: The anticancer effects of these derivatives are frequently attributed to:

-

Induction of Apoptosis: They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often achieved by modulating the expression of key regulatory proteins, such as upregulating pro-apoptotic proteins (e.g., Bax, FasL) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[15][18]

-

Caspase Activation: The execution of apoptosis is carried out by a family of proteases called caspases. Active derivatives have been shown to activate initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[15][18]

-

Cell Cycle Arrest: Some compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G1 or G2/M, preventing them from proceeding to mitosis.[15]

Cytotoxicity Data: The in vitro efficacy of these compounds is quantified by their IC50 value, which is the concentration required to inhibit the growth of 50% of a cancer cell population.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylacetamide derivative 3d | MDA-MB-468 (Breast) | 0.6 ± 0.08 | [18] |

| Phenylacetamide derivative 3j (p-nitro) | MDA-MB-468 (Breast) | 0.76 ± 0.09 | [18] |

| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [17] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [17] |

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Acetamide derivatives have been explored for their activity against various bacterial and fungal pathogens.[19][20][21]

Mechanism of Action & Evaluation: While the exact mechanisms are still under investigation, it is hypothesized that these compounds may act by disrupting the integrity of the bacterial cell membrane or by inhibiting essential bacterial enzymes.[5] Their effectiveness is typically evaluated using methods like the agar well diffusion assay to measure the zone of inhibition or by determining the Minimum Inhibitory Concentration (MIC).[19][21]

Performance Data:

| Compound Class | Organism(s) | Activity Noted | Reference |

| 2-Mercaptobenzothiazole acetamide derivatives | S. aureus, K. pneumoniae | Compounds 2b , 2c , and 2i showed significant antibacterial and antibiofilm activity. | [19] |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | A. baumannii, P. aeruginosa, S. aureus | Synthesized derivatives showed moderate to high activity. | [21] |

Structure-Activity Relationship (SAR) Insights

Analysis of the biological data across different studies reveals key SAR trends:

-

Halogen and Nitro Substituents: The presence of electron-withdrawing groups, such as halogens (Cl, F) or nitro groups (NO2), on the phenyl rings often enhances anticancer and anti-inflammatory activities.[8][17][18] For instance, a para-chloro or para-nitro substitution has been shown to be favorable for cytotoxicity.[18]

-